molecular formula C15H17ClN4O3 B10957418 4-[(chloroacetyl)amino]-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

4-[(chloroacetyl)amino]-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10957418
M. Wt: 336.77 g/mol
InChI Key: RXXMUNCIISUZCU-UHFFFAOYSA-N
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Description

4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of chloroacetamide derivatives.

Preparation Methods

The synthesis of 4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of Schiff Bases: The initial step involves the formation of Schiff bases by reacting appropriate amines with aldehydes or ketones.

    Chloroacetylation: The Schiff bases are then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and solvent-free reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetyl group in the compound makes it susceptible to nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Herbicidal Activity: The compound inhibits the activity of Very Long Chain Fatty Acid Synthase (VLCFAS), an enzyme crucial for the synthesis of fatty acids in plants.

    Anti-Cancer Activity: In cancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation, such as kinases and proteases.

Comparison with Similar Compounds

4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other chloroacetamide derivatives:

    Acetochlor: A widely used herbicide with a similar mode of action but different chemical structure.

    Metolachlor: Another chloroacetamide herbicide with a different substitution pattern.

The uniqueness of 4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17ClN4O3

Molecular Weight

336.77 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H17ClN4O3/c1-3-20-14(12(9-17-20)19-13(21)8-16)15(22)18-10-5-4-6-11(7-10)23-2/h4-7,9H,3,8H2,1-2H3,(H,18,22)(H,19,21)

InChI Key

RXXMUNCIISUZCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCl)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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